molecular formula C28H27NO4S B019274 Raloxifene-d4 CAS No. 1185076-44-1

Raloxifene-d4

货号 B019274
CAS 编号: 1185076-44-1
分子量: 477.6 g/mol
InChI 键: GZUITABIAKMVPG-RZOBCMOLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Raloxifene is a selective estrogen receptor modulator (SERM) clinically effective for the prevention of postmenopausal osteoporosis. It acts as an estrogen agonist in some tissues (like bone) and as an antagonist in others (such as breast and uterus), without the negative effects on reproductive tissue. Its unique ability to selectively modulate estrogen receptor activity makes it a subject of interest for various therapeutic applications beyond bone density improvement, including cardiovascular health and potentially cancer prevention (Fuchs-Young et al., 1995).

Synthesis Analysis

The synthesis of Raloxifene involves multiple steps, starting from 3-methoxybenzenethiol and 4-methoxy-α-bromoacetophenone, leading through substitution, cyclization, Friedel-Crafts reaction, demethylation, and finally salt formation. This optimized synthesis route results in improved yields and is easier to control, making it a viable method for producing Raloxifene hydrochloride (Gong Ping, 2005).

Molecular Structure Analysis

Raloxifene's molecular structure is characterized by a 2-arylbenzothiophene core, which is crucial for its SERM activity. Modifications to this core structure have been explored to understand the relationship between the molecule's structure and its receptor binding, estrogenic and antiestrogenic activity, and overall biological efficacy. Studies on structure-activity relationships have highlighted the importance of hydroxy substituents and the positioning of the basic side chain for tissue selectivity (Grese et al., 1997).

Chemical Reactions and Properties

Raloxifene undergoes various chemical reactions, including metabolism by cytochrome P450 enzymes, leading to the formation of metabolites that can bind to estrogen receptors and exhibit selective activity. The bioactivation of Raloxifene involves the formation of GSH adducts, indicating the drug's metabolism into reactive intermediates, which is a critical aspect of its pharmacological profile (Chen et al., 2002).

Physical Properties Analysis

Raloxifene's physical properties, including solubility and bioavailability, are significantly influenced by its formulation. Studies have shown that nanostructure lipid carriers and complexation with cyclodextrins can enhance Raloxifene's oral bioavailability, indicating the importance of pharmaceutical formulation in improving the drug's therapeutic efficacy (Hosny et al., 2020; Wempe et al., 2008).

Chemical Properties Analysis

Raloxifene's interaction with estrogen receptors is mediated through its chemical structure, which allows it to act as an agonist or antagonist in a tissue-selective manner. The drug's efficacy in preventing bone loss and lowering serum cholesterol levels without significant uterine stimulation is attributed to its selective modulation of estrogen receptor activity. This selective action underscores Raloxifene's therapeutic potential in various domains, including osteoporosis treatment and cardiovascular health improvement (Black et al., 1994).

科学研究应用

  1. 药理学和生物活化:Raloxifene在人类肝微粒体培养中抑制细胞色素P450 3A4,导致不可逆的酶抑制和巯基加合物形成 (Chen et al., 2002)

  2. 临床应用:主要用作苯并噻吩选择性雌激素受体调节剂(SERM),用于绝经后骨质疏松症和乳腺癌治疗 (Qin et al., 2009)。Raloxifene增加骨密度,降低骨转换率,并改善绝经后骨质疏松症或低骨密度女性的血清脂质谱 (Meunier et al., 1999)。它还可减少绝经后妇女在接受治疗4年后患乳腺癌的风险 (Cauley et al., 2004)

  3. 骨健康:Raloxifene改善非活性骨骼的内在韧性,通过增加基质结合水分而增强骨强度 (Gallant et al., 2014)。它对破骨细胞产生负面调节作用,对成骨细胞产生正面影响,表明其具有抗吸收作用,同时对骨重塑产生调节作用 (Taranta et al., 2002)

  4. 心血管研究:Raloxifene正在研究中,以确定其是否降低冠状死亡、非致命性心肌梗死和住院急性冠状综合征的风险,并减少高危主要冠状事件妇女患侵袭性乳腺癌的风险 (Mosca, 2001)。它还通过激活内皮型一氧化氮合酶,从而促进人类内皮细胞中一氧化氮的释放 (Simoncini & Genazzani, 2000)

  5. 其他应用:Raloxifene用于绝经后骨质疏松症的预防和治疗,并对乳腺癌预防、心血管疾病和子宫疾病具有潜在影响 (Gluck & Maricic, 2002)。此外,它改善口头记忆,降低绝经期妇女患轻度认知障碍和阿尔茨海默病的风险 (Yang, Yu, & Zhang, 2013)

  6. 副作用:然而,Raloxifene增加绝经后妇女患深静脉血栓形成(DVT)和肺栓塞(PE)的风险 (Adomaityte, Farooq, & Qayyum, 2008)

安全和危害

Raloxifene may cause harm to fertility or the unborn child . It is advised that the risk-benefit ratio is considered before starting Raloxifene therapy in women at risk of thromboembolic disease or strokes .

未来方向

Raloxifene is recommended for women who are past menopause. It does not act like an estrogen to stimulate the uterus or breast. If vaginal bleeding, breast pain or enlargement, or swelling of hands or feet occur while on Raloxifene, it should be reported to a doctor .

属性

IUPAC Name

[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(1,1,2,2-tetradeuterio-2-piperidin-1-ylethoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO4S/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)34-28)27(32)19-6-11-23(12-7-19)33-17-16-29-14-2-1-3-15-29/h4-13,18,30-31H,1-3,14-17H2/i16D2,17D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUITABIAKMVPG-RZOBCMOLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)C(=O)C2=C(SC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O)N5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649149
Record name [6-Hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl](4-{[2-(piperidin-1-yl)(~2~H_4_)ethyl]oxy}phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Raloxifene-d4

CAS RN

1185076-44-1
Record name [6-Hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl](4-{[2-(piperidin-1-yl)(~2~H_4_)ethyl]oxy}phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

This derivative was prepared in a manner similar to Example 1, using 2.6 g (0.005 mol) of Raloxifene HCl, 2 g (0.02 mol) of triethylamine, 20 mg of DMAP, and 3.2 g (0.01 mol) of linolenoyl chloride in 250 mL of THF. The final product was chromatographed on a silica gel column eluted with EtOAc-hexane (8:2). This yielded 3.21 g of the title compound as clear oil.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
3.2 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mg
Type
catalyst
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Boron trichloride gas is condensed into a cold graduated cylinder (2.8 ml), and added to a solution of [6-methoxy-2-(4-methoxyphenyl)-benzo-[b]-thien-3-yl] [4-[2-(1-piperidinyl)ethoxy]phenyl] methanone (6.37 g, 12.7 mmol) in 52 ml of 1,2-dichloroethane. The resulting solution is heated to 35° C. After about 16 hours the reaction is complete. Methanol (30 ml) is added to the reaction mixture over a 20 minute period, causing the methanol to reflux. The resulting slurry was stirred at 25° C. After 1 hour, the crystalline product is filtered, washed with cold methanol (8 ml), and dried at 40 ° C. in vacuo to give 5.14 g of the title compound. mp 225° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
52 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Raloxifene-d4
Reactant of Route 2
Raloxifene-d4
Reactant of Route 3
Raloxifene-d4
Reactant of Route 4
Raloxifene-d4
Reactant of Route 5
Raloxifene-d4
Reactant of Route 6
Raloxifene-d4

Citations

For This Compound
9
Citations
DH Jadhav, CS Ramaa - Journal of Bioanalysis & Biomedicine, 2012 - hal.science
… estimation of raloxifene (RAL) and its two active metabolites, raloxifene-4-glucuronide (R4G) and raloxifene-6-glucuronide (R6G) in human plasma samples using raloxifene-D4 as an …
Number of citations: 6 hal.science
D Sun, NR Jones, A Manni, P Lazarus - Cancer prevention research, 2013 - AACR
… were combined with final concentrations of 5 μg/mL for raloxifene-d4, 20 μg/mL for ral-6-… 4′-Gluc, 60 ng/mL for raloxifene-d4, and 240 ng/mL for both ral-6-Gluc-d4 and ral-4′-Gluc-d4. …
Number of citations: 41 aacrjournals.org
HW Lee, WY Kang, MR Gwon, SJ Park… - Clinical …, 2023 - Wiley Online Library
… The multiple reaction monitoring transitions for quantification were 474.1 → 112.3 for raloxifene and 478.0 → 116.5 for raloxifene-d4, the internal standard. Chromatographic separation …
Number of citations: 3 accp1.onlinelibrary.wiley.com
NR Jones, D Sun, WM Freeman, P Lazarus - Journal of Pharmacology and …, 2012 - ASPET
… Combined internal standards solution containing raloxifene-d4, ral-6-Gluc-d4, and ral-4′-Gluc-d4 was prepared at concentrations of 20, 20, and 5 μg/ml, respectively. The combined …
Number of citations: 23 jpet.aspetjournals.org
DF Dluzen, D Sun, AC Salzberg, N Jones… - … of Pharmacology and …, 2014 - ASPET
The UDP-glucuronosyltransferase (UGT) 1A enzymes are involved in the phase II metabolism of many important endogenous and exogenous compounds. The nine UGT1A isoforms …
Number of citations: 86 jpet.aspetjournals.org
MEF Mohamed - 2010 - search.proquest.com
The use of herbal supplements has continued to increase over the last decade. Many herbal supplement users concomitantly take prescription and non-prescription drugs, raising the …
Number of citations: 0 search.proquest.com
DF Dluzen - 2014 - etda.libraries.psu.edu
… Deuterated internal standards were combined in DMSO to make stock concentrations of 50 µg/mL for raloxifene-d4, ral-6-Gluc-d4, and ral-4’-Gluc-d4. The combined standard solution …
Number of citations: 0 etda.libraries.psu.edu
DF Dluzen, D Sun, AC Salzberg, N Jones… - Drug metabolism …, 2015 - ncbi.nlm.nih.gov
The UDP-glucuronosyltransferase (UGT) 1A enzymes are involved in the phase II metabolism of many important endogenous and exogenous compounds. The nine UGT1A isoforms …
Number of citations: 0 www.ncbi.nlm.nih.gov
V Yerramsetty - 2013 - search.proquest.com
Soy isoflavones are often associated with prevention of cancer, cardiovascular diseases, osteoporosis, and postmenopausal symptoms. However, the demonstration of theses …
Number of citations: 1 search.proquest.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。